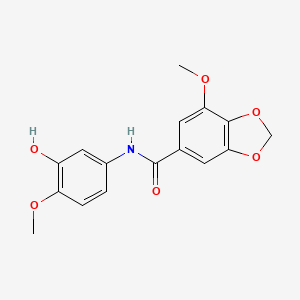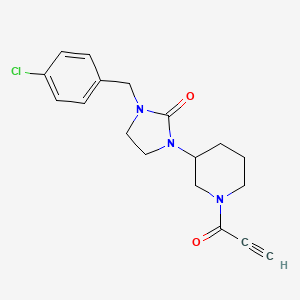
(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is a synthetic organic compound that features a thiazole ring fused with a methanone group and substituted with dimethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Introduction of the Fluorophenyl Group: The thiazole intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:
Catalysts: Using catalysts to accelerate the reaction rates.
Solvent Selection: Choosing appropriate solvents to enhance solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological molecules could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Fluorobenzoyl Chloride: Another precursor used in the synthesis.
Thiazole Derivatives: Compounds with similar thiazole ring structures.
Uniqueness
What sets 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H18FNO3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-1,3-thiazolidin-3-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18FNO3S/c1-22-14-6-7-16(23-2)15(11-14)18-20(8-9-24-18)17(21)12-4-3-5-13(19)10-12/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI Key |
GYGJCILUGOHGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040701.png)
![N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B11040706.png)
![9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11040707.png)
![propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate](/img/structure/B11040713.png)
![2-amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11040719.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11040724.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-nitrophenyl)urea](/img/structure/B11040728.png)
![4-[4-(4-Chlorophenyl)-3-isoxazolyl]phenyl methyl ether](/img/structure/B11040742.png)
![3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040751.png)


![6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11040762.png)

![1-[4-(2,3-Dimethoxybenzoyl)piperazino]-2-butyn-1-one](/img/structure/B11040777.png)
